2-{[Dimethyl(oxo)-'lamda'6-sulfanylidene]amino}acetic acid
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Overview
Description
2-{[Dimethyl(oxo)-'lamda'6-sulfanylidene]amino}acetic acid is a unique organic compound characterized by its sulfur and nitrogen-containing functional groups
Scientific Research Applications
2-{[Dimethyl(oxo)-'lamda'6-sulfanylidene]amino}acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the development of new materials with unique properties, such as enhanced conductivity or catalytic activity.
Mechanism of Action
Target of Action
This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .
Biochemical Pathways
The biochemical pathways affected by “2-{[dimethyl(oxo)-'lamda’6-sulfanylidene]amino}acetic acid” are currently unknown . As research progresses, we will gain a better understanding of the downstream effects of this compound on various biochemical pathways .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound .
Action Environment
Future research will help to elucidate how factors such as pH, temperature, and the presence of other molecules affect the action of this compound .
Future Directions
The future directions of research on a compound often depend on its properties and potential applications. For example, a compound that is used in the development of chemically modified peptide nucleic acid (PNA) as a probe for qualitative and quantitative detection of DNA could have potential applications in biomedical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[Dimethyl(oxo)-'lamda'6-sulfanylidene]amino}acetic acid typically involves the reaction of dimethyl sulfoxide (DMSO) with aminoacetic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of automated systems for monitoring and adjusting reaction conditions further enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[Dimethyl(oxo)-'lamda'6-sulfanylidene]amino}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfoxide group to a sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve halogenated compounds as reagents.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and substituted amino acids, depending on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethylanilino(oxo)acetic acid
- Indole-3-acetic acid
- Cyanoacetylation derivatives
Uniqueness
2-{[Dimethyl(oxo)-'lamda'6-sulfanylidene]amino}acetic acid is unique due to its specific combination of sulfur and nitrogen functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique set of properties that make it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-[[dimethyl(oxo)-λ6-sulfanylidene]amino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3S/c1-9(2,8)5-3-4(6)7/h3H2,1-2H3,(H,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWAUQEKIPIJNSR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=NCC(=O)O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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